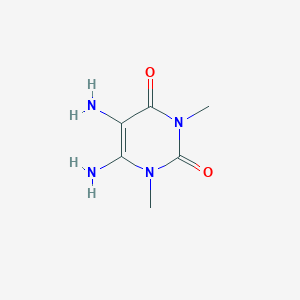

5,6-Diamino-1,3-dimethyluracil

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,6-diamino-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQNOPFTJROKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063886 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-00-6 | |

| Record name | 5,6-Diamino-1,3-dimethyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5440-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diamino-1,3-dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5440-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5,6-DIAMINO-1,3-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBG0JXV865 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5,6 Diamino 1,3 Dimethyluracil

Established Synthetic Routes

The traditional synthesis of 5,6-Diamino-1,3-dimethyluracil is a multi-step process that begins with the condensation of 1,3-dimethylurea (B165225) with cyanoacetic acid. This reaction, typically carried out in the presence of acetic anhydride (B1165640), yields 6-amino-1,3-dimethyluracil (B104193).

The subsequent steps involve:

Nitrosation: The 6-amino-1,3-dimethyluracil is treated with sodium nitrite (B80452) in an acidic medium, such as glacial acetic acid, to introduce a nitroso group at the 5-position, forming 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697). This intermediate often precipitates as a colored solid.

Reduction: The final step is the reduction of the nitroso group to an amino group. This can be accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel. google.com Chemical reducing agents such as sodium dithionite (B78146) or tin(II) chloride in hydrochloric acid can also be employed.

A comparison of different reduction methods highlights variations in efficiency and environmental impact.

Table 1: Comparison of Reduction Methods for 6-amino-5-nitroso-1,3-dimethyluracil

| Reducing Agent | Catalyst/Solvent | Time (hr) | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| H₂ | Pd/C, EtOH | 4 | 98.5 | Low |

| SnCl₂/HCl | H₂O | 2 | 95.2 | High |

Data sourced from a comparative study on reduction efficiency.

To improve efficiency and reduce waste, one-pot synthetic procedures have been developed. These methods combine multiple reaction steps into a single process without isolating the intermediates. For instance, this compound can be synthesized in a one-pot reaction from o-bromobenzaldehyde and terminal alkynes, which generate o-alkynyl aromatic aldehydes in situ. clockss.org This is followed by an intermolecular imine formation with this compound and subsequent cyclization. clockss.org

Another one-pot approach involves the reaction of this compound hydrochloride with ninhydrin (B49086) in the presence of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to produce fused uracil (B121893) derivatives. scirp.orgscirp.org These reactions are often carried out at room temperature, offering a convenient and efficient route to complex heterocyclic systems. scirp.orgscirp.org

Advanced Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. In the context of this compound chemistry, microwave irradiation has been effectively used in the one-step synthesis of 8-substituted xanthines and pyrimidopteridine-2,4,6,8-tetraones from this compound and activated double bond systems. dntb.gov.uaresearchgate.net This method significantly reduces reaction times, often from hours to minutes, and provides cleaner products. sci-hub.st

For example, the reaction of 6-amino-1,3-dimethyluracil with phenylglyoxal (B86788) monohydrate and 2-mercaptopyrimidine (B73435) under microwave heating in acetic acid for 20 minutes can yield the desired product in 89% yield. sci-hub.st

Acyclic acetylenic compounds serve as versatile precursors for the synthesis of heterocyclic systems, including derivatives of this compound. A notable example is the copper-catalyzed one-pot tandem cyclization of in situ generated o-alkynyl aldehydes with this compound. clockss.org This sequential reaction involves Sonogashira coupling, followed by 5-endo and 6-endo cyclizations, leading to the formation of fused polycyclic heterocycles with three new carbon-nitrogen bonds created in a single operation. clockss.org

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. One such approach is the synthesis of aryl/alkyl/heteroaryl-substituted bis(6-amino-1,3-dimethyluracil-5-yl)methanes by condensing 6-amino-1,3-dimethyluracil with various aldehydes in water at room temperature. researchgate.net This method is highly efficient and avoids the use of catalysts, dehydrating agents, or external heat. researchgate.net

Furthermore, solvent-free, one-pot, three-component reactions of aromatic aldehydes, 6-amino-1,3-dimethyluracil, and active methylene (B1212753) compounds have been developed using a heterogeneous catalyst like Zr(HSO₄)₄. nih.gov This approach offers high yields, mild reaction conditions, and the ability to recycle the catalyst, making it an environmentally friendly alternative. nih.gov

Chemical Reactivity and Transformation of 5,6 Diamino 1,3 Dimethyluracil

Condensation Reactions

The vicinal diamino functionality of 5,6-diamino-1,3-dimethyluracil makes it an ideal substrate for condensation reactions with dicarbonyl compounds, aldehydes, and carboxylic acids or their derivatives. These reactions are fundamental to the construction of fused heterocyclic systems, most notably the purine (B94841) ring system found in xanthines.

The reaction of this compound with aldehydic sugars, such as D-xylose, provides a pathway to C-glycosyl and N-glycosyl purine analogues. This transformation typically proceeds through a two-step sequence involving the formation of an imine intermediate followed by cyclization.

The initial step in the reaction between this compound and an aldehydic sugar like D-xylose is the formation of a Schiff base, or an imine. The more nucleophilic 5-amino group attacks the carbonyl carbon of the aldehyde group of the sugar. This is followed by the elimination of a water molecule to yield a 5-(xylosylidenimino)-6-amino-1,3-dimethyluracil derivative. This type of reaction is a common strategy for forming C-N bonds and is analogous to the condensation of 5,6-diaminouracils with various other aldehydes to form arylidene or benzylidene derivatives. nih.govresearchgate.net

Following the formation of the imino intermediate, an intramolecular cyclization occurs to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core, thus creating the xanthine (B1682287) scaffold. The 6-amino group attacks the imine carbon, leading to the formation of a new five-membered ring. Subsequent oxidation or rearrangement results in the stable, aromatic xanthine derivative. In the reaction with D-xylose, this cyclization would lead to the formation of 7-xylopyranosyl-1,3-dimethylxanthine, where the xylose moiety is attached at the N7 position of the xanthine ring system. The synthesis of pteridine (B1203161) derivatives through the condensation of 5,6-diaminopyrimidines with protected pentose (B10789219) sugars like D-xylose follows a similar condensation and cyclization pattern. derpharmachemica.com

The condensation of this compound with carboxylic acids is a direct and widely used method for preparing precursors to 8-substituted xanthines. nih.govresearchgate.net This reaction involves the formation of an amide bond.

The reaction between this compound and a carboxylic acid results in the acylation of one of the amino groups to form an N-acyl derivative, specifically a 6-amino-5-carboxamidouracil. researchgate.netfrontiersin.org Studies have unambiguously shown that the reaction is regioselective, with the acylation occurring exclusively at the 5-amino group. frontiersin.orgnih.gov This selectivity is attributed to the higher nucleophilicity of the 5-amino group compared to the 6-amino group.

Modern synthetic methods often employ coupling reagents to facilitate this amide bond formation under mild conditions. A particularly efficient method involves the use of COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) as a coupling reagent in the presence of a base like diisopropylethylamine (DIPEA). frontiersin.orgmdpi.comresearchgate.net This procedure is fast, with pure products often precipitating from the reaction mixture in high yields. frontiersin.orgnih.gov Other coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDAC-HCl), are also utilized for this transformation. nih.gov

Table 1: Synthesis of N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) Amide Derivatives frontiersin.org

| Carboxylic Acid Reactant | Product | Yield (%) | Melting Point (°C) |

| Phenylacetic acid | N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylacetamide | 85% | 258-261 |

| Benzoic acid | N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | Not specified | >320 |

| 3-(3,4-Diethoxyphenyl)propiolic acid | N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide | 88% | 220-223 |

The 6-amino-5-carboxamidouracils synthesized via condensation with carboxylic acids are stable, isolable intermediates. mdpi.com They are the direct precursors for a vast array of 8-substituted xanthine derivatives. nih.govfrontiersin.org The synthesis is completed by a subsequent dehydrative cyclization reaction, where the 6-amino group attacks the amide carbonyl carbon, eliminating a molecule of water to close the imidazole ring. mdpi.com This ring-closure step is often achieved by heating the amide precursor, sometimes in the presence of a base like sodium hydroxide (B78521), to yield the final 8-substituted-1,3-dimethylxanthine. nih.gov This two-step sequence (acylation followed by cyclization) is a cornerstone of xanthine chemistry, providing a versatile route to compounds with diverse substituents at the C8 position, which is crucial for modulating their biological activity. frontiersin.orgmdpi.com

Reactions with Diketones

The condensation of this compound with various diketones serves as a valuable method for the synthesis of fused heterocyclic systems. The reaction of this compound with acetylacetone (B45752) in acetic acid has been reported to yield a mixture of compounds. acs.org Similarly, when these conditions are applied to o-phenylenediamine (B120857), the formation of a diazepine (B8756704) is observed. acs.org The reaction with dibenzoylmethane (B1670423) also leads to the formation of a xanthine derivative in small amounts. acs.org

Furthermore, the reaction with trans-di-p-toluylethylene in absolute ethanol (B145695) under a nitrogen atmosphere produces a pteridine, a small quantity of a xanthine derivative, and 1,2-di-p-toluylethane. acs.org This reaction is analogous to the one between o-phenylenediamine and trans-dibenzoylethylene. acs.org When the reaction is carried out in acetic acid, a complex mixture of products is formed, including an isomeric pteridine and a diazepine. acs.org

The reaction of this compound with β-aroylacrylic acids in the presence of concentrated HCl in ethanol leads to the formation of 1,3-dimethyl-6-(2-oxo-2-arylethyl)-5,8-dihydro-1H,3H,6H-pteridine-2,4,7-triones. clockss.org

Table 1: Products from the Reaction of this compound with Diketones

| Diketone | Reaction Conditions | Major Product(s) | Minor Product(s) |

| Acetylacetone | Acetic acid | Mixture of unidentified compounds | - |

| Dibenzoylmethane | Acetic acid | Diazepine derivative | Xanthine derivative |

| trans-Di-p-toluylethylene | Absolute ethanol, N₂ | Pteridine derivative | Xanthine derivative, 1,2-di-p-toluylethane |

| trans-Di-p-toluylethylene | Acetic acid | Pteridine, Isomeric pteridine, Diazepine | p-Methylacetophenone, 2,5-di-p-tolylfuran, trans-di-p-toluylethylene, 1,2-di-p-toluylethane, 5-acetylamino-4-amino-1,3-dimethyluracil |

| β-Aroylacrylic acids | Ethanol, conc. HCl | 1,3-Dimethyl-6-(2-oxo-2-arylethyl)-5,8-dihydro-1H,3H,6H-pteridine-2,4,7-triones | - |

Reactions with Beta-Dicarbonyl Compounds

The reaction of this compound with β-dicarbonyl compounds provides a pathway to various fused heterocyclic systems. For instance, its reaction with ninhydrin (B49086) in the presence of triethylamine (B128534) or ammonium (B1175870) hydroxide results in the formation of a tetracyclic compound. scirp.org The initial step is believed to be the condensation of the more reactive amino group at the 5-position of the uracil (B121893) with the electrophilic center of ninhydrin. scirp.org

A one-pot, three-component reaction involving 6-amino-1,3-dimethyluracil (B104193) (a related compound), dimedone, and various aromatic aldehydes is a common strategy for synthesizing pyrimido[4,5-b]quinolone derivatives. iau.iracs.org This reaction can be catalyzed by various catalysts, including RuCl₃·xH₂O in water, rsc.org and DABCO under solvent-free conditions. acs.org

Table 2: Synthesis of Pyrimido[4,5-b]quinolones

| Reactants | Catalyst | Solvent | Product | Yield |

| 6-Amino-1,3-dimethyluracil, Dimedone, Aromatic Aldehydes | RuCl₃·xH₂O | Water | Pyrimido[4,5-b]quinolone derivatives | High |

| 6-Amino-1,3-dimethyluracil, Dimedone, Aromatic Aldehydes | DABCO | Solvent-free | Benzyloxy pyrimido[4,5-b]quinoline derivatives | - |

| 6-Amino-1,3-dimethyluracil, Dimedone, Aromatic Aldehydes | [dsim]HSO₄ | - | Pyrimido[4,5-b]quinolines | High |

| 6-Amino-1,3-dimethyluracil, Dimedone, Aromatic Aldehydes | [H₂-DABCO][HSO₄]₂ | EtOH–H₂O | Pyrimido[4,5-b]quinolines | 85-95% |

Reactions with Ethyl Beta-Ketocarboxylate

The reaction of this compound with ethyl beta-ketocarboxylates is utilized in the synthesis of pyrimido-1,4-diazepine derivatives. nih.govpolimi.it This reaction highlights the versatility of this compound in constructing seven-membered heterocyclic rings fused to the pyrimidine core.

Reactions with Isatoic Anhydrides

The condensation of this compound with isatoic anhydride (B1165640) can lead to the formation of multiple products. mdpi.comresearchgate.net One report described the formation of 8-(2-aminophenyl)theophylline and 1,3-dimethyl-11H-pyrido[4,5-b] Current time information in Bangalore, IN.capes.gov.brbenzodiazepine-2,4,6(1H,3H,5H)-trione with yields of 22% and 17%, respectively. mdpi.com Further investigation of this reaction revealed two additional products: 2,6-dimethylpurino[7,8-c]quinazoline-3,5,6(2H,4H,7H)-trione (12% yield) and a small amount of a tricycloquinazoline. mdpi.comresearchgate.net The reaction can be performed in various solvents, including sulfolane (B150427) and DMSO. mdpi.comresearchgate.net

Table 3: Products from the Reaction of this compound with Isatoic Anhydride

| Product | Yield |

| 8-(2-Aminophenyl)theophylline | 22% |

| 1,3-Dimethyl-11H-pyrido[4,5-b] Current time information in Bangalore, IN.capes.gov.brbenzodiazepine-2,4,6(1H,3H,5H)-trione | 17% |

| 2,6-Dimethylpurino[7,8-c]quinazoline-3,5,6(2H,4H,7H)-trione | 12% |

| Tricycloquinazoline | Small amounts |

Reactions with Halogen Derivatives of Chalcones

The reaction of this compound with halogen derivatives of chalcones has been studied, leading to the formation of various heterocyclic compounds. capes.gov.brtandfonline.com These reactions are significant for synthesizing compounds with potential biological activities.

Cyclization Reactions

This compound is a key reactant in the synthesis of pyrimidinyl purinediones through cyclocondensation reactions. sigmaaldrich.comchemicalbook.com These reactions are fundamental in creating complex purine-like structures with potential applications in medicinal chemistry. For instance, the oxidation of the Schiff base formed from this compound and D-glucose with nickel peroxide did not yield a nucleoside analog but instead produced 1,3,7,9-tetramethyl-2,4,6,8-(1H,3H,7H,9H)pyrimido[5,4-g]pteridinetetrone. jst.go.jp

Synthesis of Fused Tricyclic Xanthines

Fused tricyclic xanthines can be synthesized from this compound. lookchem.comchemicalbook.comechemi.com This compound serves as a key reactant in the creation of these biologically active molecules. sigmaaldrich.combiocompare.comsigmaaldrich.com One method involves a one-pot tandem reaction where this compound is reacted with in situ generated o-alkynyl aldehydes, catalyzed by copper(I) iodide, to produce tetrahydropurino[8,9-a]isoquinoline-9,11-diones. clockss.org This cascade reaction involves the formation of both C-C and C-N bonds through Sonogashira coupling, followed by 5-endo and 6-endo cyclizations. clockss.org

Another approach involves the condensation of this compound with other reactants to form the tricyclic structure. lookchem.comchemicalbook.comechemi.com These synthetic routes highlight the utility of this compound in constructing complex heterocyclic frameworks with potential biological applications. lookchem.comchemicalbook.comechemi.comsigmaaldrich.combiocompare.comsigmaaldrich.com

Table 1: Synthesis of Fused Tricyclic Xanthines

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|

Derivatization to Pteridine Analogs

This compound is a valuable starting material for the synthesis of pteridine analogs, which are of interest for their potential as monoamine oxidase B and nitric oxide synthase inhibitors. lookchem.comchemicalbook.comechemi.comsigmaaldrich.combiocompare.comsigmaaldrich.com One documented synthesis involves the oxidation of the Schiff base acetate (B1210297) of this compound with D-glucose using nickel peroxide (Ni-PO) in dimethylsulfoxide (DMSO). researchgate.net This reaction, however, does not yield a nucleoside analog but instead produces 1,3,7,9-tetramethyl-2,4,6,8-(1H,3H,7H,9H)pyrimido[5,4-g]pteridinetetrone and penta-O-acetylgluconic acid. researchgate.net

Table 2: Synthesis of Pteridine Analogs

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

|---|

Formation of Thiazolo[5,4-d]pyrimidinediones

The synthesis of thiazolo[5,4-d]pyrimidinedione derivatives can be achieved starting from this compound. A key intermediate, 2-aminothiole, is reacted with an appropriate arylacetylchloride at high temperatures to yield thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives. nih.gov These dihydroxy derivatives are then chlorinated using phosphorus oxychloride (POCl3) under microwave irradiation to form 5,7-dichloro bicyclic derivatives. nih.gov Subsequent reaction with aqueous ammonia (B1221849) furnishes the 7-amino-5-chloro substituted intermediates, which can be further modified to produce a range of thiazolo[5,4-d]pyrimidine (B3050601) derivatives. nih.gov

Table 3: Formation of Thiazolo[5,4-d]pyrimidinediones

| Starting Material | Reagents | Intermediate Product | Final Product Class |

|---|

Synthesis of Pyrimido[4,5-b]echemi.comCurrent time information in Bangalore, IN.diazepine Derivatives

The reaction of this compound with ethyl beta-ketocarboxylates serves as a method for the synthesis of pyrimido[4,5-b] echemi.comCurrent time information in Bangalore, IN.diazepine derivatives. nih.gov In a specific example, this compound hydrochloride is reacted with 2-(1H-benzimidazol-2-ylazo)-1,3-diketones in an aqueous medium. scispace.com This condensation reaction leads to the formation of 7-(1H-benzimidazol-2-ylazo)-1,3-dimethyl-6,8-disubstituted-1H-pyrimido[4,5-b] echemi.comCurrent time information in Bangalore, IN.diazepine-2,4-diones in quantitative yields. scispace.com Another approach involves the reaction of 6-amino-5-arylideneamino-1,3-dimethyluracils with triethyl orthoacetate, proceeding through a dihydro intermediate to yield 6-aryl-1,3-dimethyl-5H-pyrimido[4,5-b] echemi.comCurrent time information in Bangalore, IN.diazepine-2,4(1H,3H)-diones. grafiati.com Furthermore, the reaction of 1,3-dimethyl-6-hydrazinouracil (B1329703) with α,β-unsaturated carbonyl compounds in refluxing ethanol provides a one-pot synthesis of 1H-pyrimido[4,5-c] lookchem.comCurrent time information in Bangalore, IN.diazepine-6,8-diones. beilstein-journals.org

Table 4: Synthesis of Pyrimido[4,5-b] echemi.comCurrent time information in Bangalore, IN.diazepine Derivatives

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product |

|---|---|---|---|

| This compound hydrochloride | 2-(1H-Benzimidazol-2-ylazo)-1,3-diketones | Aqueous medium | 7-(1H-Benzimidazol-2-ylazo)-1,3-dimethyl-6,8-disubstituted-1H-pyrimido[4,5-b] echemi.comCurrent time information in Bangalore, IN.diazepine-2,4-diones scispace.com |

| 6-Amino-5-arylideneamino-1,3-dimethyluracils | Triethyl orthoacetate | Two-step reaction | 6-Aryl-1,3-dimethyl-5H-pyrimido[4,5-b] echemi.comCurrent time information in Bangalore, IN.diazepine-2,4(1H,3H)-diones grafiati.com |

Formation of Indenopteridine

Indenopteridine can be synthesized in good yields through the reaction of this compound with ninhydrin. scirp.orgscirp.orgresearchgate.net Two methods have been described for this synthesis. scirp.orgscirp.org In the first method, a mixture of this compound hydrochloride and ninhydrin in ethanol with triethylamine (to adjust the pH to 8) is stirred at room temperature for 30 minutes, resulting in the formation of a yellow crystalline precipitate. scirp.orgscirp.org The second method involves stirring a mixture of the same reactants in water with a few drops of ammonium hydroxide solution (to adjust the pH to 8) at room temperature for one hour. scirp.orgscirp.org

Table 5: Formation of Indenopteridine

| Reactant 1 | Reactant 2 | Solvent/Base | Reaction Time |

|---|---|---|---|

| This compound hydrochloride | Ninhydrin | Ethanol / Triethylamine | 30 minutes scirp.orgscirp.org |

Cyclization to Purine-like Heterocycles

The cyclization of this compound is a fundamental method for synthesizing purine-like heterocycles, including various xanthine derivatives. nih.gov One common route involves the condensation of this compound with aldehydes to form an intermediate imine (Schiff base), which then undergoes oxidative cyclization to yield 8-substituted xanthines. nih.govbiointerfaceresearch.com For instance, treatment with substituted aldehydes followed by refluxing with thionyl chloride affords the desired xanthine derivatives. nih.gov Another method involves the reaction with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to form an amide intermediate, which is then cyclized with sodium hydroxide. nih.gov

Table 6: Cyclization to Purine-like Heterocycles

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product |

|---|---|---|---|

| This compound | Substituted aldehyde | 1. Formation of benzylidene derivative2. Thionyl chloride, reflux | 8-Substituted xanthine derivative nih.gov |

Ring-Closing Reactions for Xanthine Derivatives

Ring-closing reactions of uracil derivatives are a key strategy for the synthesis of xanthines. researchgate.net For this compound, this can be achieved through several pathways. One efficient method involves the reaction with triethyl orthoformate under microwave irradiation, which significantly shortens reaction times compared to conventional heating. asianpubs.org Another well-established method is the oxidative closure of a benzylidene adduct. nih.govgoogle.com This involves first reacting this compound with a substituted benzaldehyde (B42025) to form the adduct, which is then heated with an oxidizing agent like ferric chloride in a solvent such as dimethylformamide (DMF) to induce ring closure and form the xanthine. nih.govgoogle.com Alternatively, condensation with carboxylic acids, sometimes activated as acid chlorides, forms a 6-amino-5-carboxamidouracil intermediate that subsequently cyclizes to the 8-substituted xanthine. researchgate.net

Table 7: Ring-Closing Reactions for Xanthine Derivatives

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product |

|---|---|---|---|

| This compound | Triethyl orthoformate | Microwave irradiation | Xanthine derivative asianpubs.org |

| Benzylidene adduct of this compound | - | Ferric chloride, DMF, heat | Xanthine derivative nih.govgoogle.com |

Oxidation Reactions

The oxidation of this compound leads to several important chemical transformations, yielding a variety of heterocyclic compounds. These reactions are pivotal in the synthesis of more complex molecules.

The oxidation of 5,6-diamino-1,3-dimethyl-2,4-dioxopyrimidine (H2ddd) by perrhenate (B82622) (ReO4-) results in oxidative deamination. sidalc.netscielo.br This reaction is a key step in the formation of more complex heterocyclic structures.

When this compound is oxidized by perrhenate in methanol, it leads to the formation of 1,3-dimethylalloxan (B1617649). sidalc.netscielo.br This intermediate is a crucial building block for the subsequent synthesis of larger molecules.

The 1,3-dimethylalloxan formed from the oxidation of this compound can then condense with the unoxidized starting material. sidalc.netscielo.br This condensation reaction yields 1,3,6,8-tetramethylpyrimidopteridine-2,4,5,7-tetrone (tppt). sidalc.netscielo.br This compound is a common product in reactions involving 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) and this compound. researchgate.net The structure of tppt features a central pyrazine (B50134) ring fused to two pyrimidine rings in a cis configuration. scielo.brscielo.br

| Reactant | Oxidizing Agent | Product | Reference |

| This compound | Perrhenate (ReO4-) | 1,3-Dimethylalloxan | sidalc.netscielo.br |

| 1,3-Dimethylalloxan and this compound | - | 1,3,6,8-Tetramethylpyrimidopteridine-2,4,5,7-tetrone | sidalc.netscielo.br |

When this compound is treated with dilute hydrochloric acid, it can lead to the formation of 1,1′,3,3′-tetramethylhydurilic acid. researchgate.net This reaction represents another pathway for the transformation of the diaminouracil derivative into a more complex structure.

Treatment of this compound with dilute hydrochloric acid can also yield 1,3,6,8-tetramethyl-2,4,7,9-tetraketodecahydrodipyrimido[4,5-b,4′,5′;e]pyrazine. researchgate.net In some cases, a mixture of this pyrazine derivative and 1,1′,3,3′-tetramethylhydurilic acid is obtained. researchgate.net

Oxidation by Perrhenate

Reactions Involving Schiff Base Formation

This compound readily undergoes condensation reactions with various aldehydes to form Schiff bases. These reactions are fundamental in the synthesis of a wide range of heterocyclic compounds and coordination complexes.

The nucleophilic addition of this compound to aldehydes, such as 5-methyl-2-thiophenecarboxaldehyde, proceeds through a carbinolamine intermediate which then dehydrates to form the corresponding imine or Schiff base. aub.edu.lb These Schiff bases can act as versatile ligands in coordination chemistry. For instance, Schiff bases derived from this compound and 2-substituted aromatic aldehydes have been used to synthesize ruthenium(II) and ruthenium(IV) complexes. africaresearchconnects.com

A new Schiff base synthesized from the condensation of this compound and 5-methylthiophene-2-carboxaldehyde has been characterized and shown to act as a fluorescent probe for the detection of certain metal ions. aub.edu.lbbau.edu.lbbau.edu.lb

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | 5-Methyl-2-thiophenecarboxaldehyde | Schiff Base | aub.edu.lbbau.edu.lbbau.edu.lb |

| This compound | 2-Substituted aromatic aldehydes | Schiff Base Ligands for Ruthenium Complexes | africaresearchconnects.com |

Derivatives with Pyridine-2-carboxaldehyde

The reaction between this compound and pyridine-2-carboxaldehyde results in the formation of a Schiff base, a class of compounds characterized by an imine or azomethine group. This condensation reaction typically occurs between the more nucleophilic 5-amino group of the uracil derivative and the carbonyl group of the aldehyde. nih.govbiruni.edu.tr The resulting Schiff base ligand, 6-amino-1,3-dimethyl-5-[(pyridin-2-ylmethylidene)-amino]-pyrimidine-2,4(1H,3H)-dione, serves as a versatile building block for the synthesis of various metal complexes. nih.gov

The formation of this Schiff base is a critical step, as the ligand can then coordinate with a variety of metal ions, leading to the creation of new coordination complexes with specific chemical and physical properties. Research has focused on the synthesis and characterization of these metal complexes, particularly with transition metals like copper(II), nickel(II), zinc(II), and cadmium(II). nih.govugr.es

A study detailed the synthesis of a series of new copper(II) complexes incorporating this Schiff base ligand. nih.gov These complexes were synthesized with various anions such as Cl⁻, Br⁻, I⁻, ClO₄⁻, and NO₃⁻. nih.gov In two instances, 1,10-phenanthroline (B135089) was also included as a secondary ligand. nih.gov The characterization of these compounds was carried out using elemental analysis, Fourier-transform infrared spectroscopy (FT-IR), and single-crystal X-ray diffraction methods. nih.gov

The research findings indicate that these derivatives, particularly the metal complexes, are of interest for their potential biological activities. For instance, copper(II) complexes of the Schiff base derived from this compound and pyridine-2-carboxaldehyde have been explored for their antitumor properties against C6 glioma cells. nih.gov Similarly, Ni(II), Zn(II), and Cd(II) complexes with the same Schiff base have been investigated for their effects on the growth of estrogen-dependent and triple-negative breast cancer cells. ugr.es

Below is a data table summarizing the key aspects of the derivatives formed from this compound and Pyridine-2-carboxaldehyde as reported in the literature.

| Derivative Type | Reactants | Resulting Compound | Characterization Methods | Area of Research | Reference |

| Schiff Base Ligand | This compound, Pyridine-2-carboxaldehyde | 6-amino-1,3-dimethyl-5-[(pyridin-2-ylmethylidene)-amino]-pyrimidine-2,4(1H,3H)-dione | - | Precursor for metal complexes | nih.gov |

| Copper(II) Complexes | Schiff base ligand, Copper(II) salts (with Cl⁻, Br⁻, I⁻, ClO₄⁻, NO₃⁻), 1,10-phenanthroline | Copper(II) coordination complexes | Elemental Analysis, FT-IR, Single-crystal X-ray diffraction | Antitumor activity against glioma cells | nih.gov |

| Nickel(II), Zinc(II), Cadmium(II) Complexes | Schiff base ligand, Ni(II), Zn(II), Cd(II) salts | Ni(II), Zn(II), and Cd(II) coordination complexes | Not specified | Effects on breast cancer cell growth | ugr.es |

Derivatives and Analogues of 5,6 Diamino 1,3 Dimethyluracil

Structural Modifications and their Synthetic Pathways

The inherent reactivity of the amino groups at the C5 and C6 positions of the uracil (B121893) ring, along with the potential for substitution at the N1 and N3 positions, allows for a diverse range of structural modifications. These modifications are achieved through various synthetic pathways, leading to compounds with unique characteristics.

To enhance the water solubility and potential bioactivity of uracil derivatives, glucosylation has been explored. A series of glucosylated 5-(arylidene)-6-aminouracils have been synthesized to serve as precursors for 8-aryl-1,3-dimethylxanthines. researchgate.net The synthetic strategy involves the Koenigs-Knorr reaction to produce β-O-glucosylated aromatic aldehydes. These aldehydes are then reacted with 5,6-diamino-1,3-dimethyluracil to yield the corresponding 5-(arylidene)-6-aminouracils. researchgate.net This approach was validated by a subsequent ring-closing reaction of a β-O-glucosylated derivative using iodine in dimethoxyethane. researchgate.net The resulting glucosylated 8-aryl-1,3-dimethylxanthine demonstrated improved water solubility compared to its non-glycosylated counterpart. researchgate.net

Table 1: Synthesis of Glucosylated 5-(arylidene)-6-aminouracils

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Koenigs-Knorr Reaction | Aromatic aldehyde, acetobromo-α-D-glucose, catalyst | β-O-Glucosylated aromatic aldehyde |

| 2 | Condensation | β-O-Glucosylated aromatic aldehyde, this compound | Glucosylated 5-(arylidene)-6-aminouracil |

The synthesis of N1-mono- and N1,N3-disubstituted 5,6-diaminouracil (B14702) derivatives has been undertaken to create starting materials for the formation of amides, which are key precursors to 8-substituted xanthines. researchgate.netresearchgate.net These xanthine (B1682287) derivatives are recognized as important bioactive molecules. A practical synthesis of 6-amino-5-carboxamidouracils, the building blocks for these xanthines, involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. researchgate.net A notable method employs the coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which facilitates a rapid and efficient reaction, often leading to product precipitation within minutes. researchgate.net This method is advantageous as it avoids the use of hazardous coupling or chlorinating agents. researchgate.net The regioselectivity of this reaction, yielding the 5-carboxamido derivative rather than the 6-carboxamido isomer, has been confirmed through X-ray crystallography and NMR studies. researchgate.net

Table 2: Synthesis of 6-Amino-5-carboxamidouracils

| Starting Materials | Coupling Reagent | Reaction Time | Isolated Yield |

|---|

The synthesis of 5-cyanoacetamido-6-amino-1,3-dimethyluracil is achieved through a direct reaction between this compound hydrate (B1144303) and cyanoacetic acid. prepchem.com The process involves heating a mixture of these two compounds to a temperature of 120°-130° C under a nitrogen atmosphere. prepchem.com The mixture initially melts and then resolidifies within approximately thirty minutes. prepchem.com After cooling, the resulting solid is purified by recrystallization from water with decolorizing carbon to yield the final product. prepchem.com

Table 3: Synthesis of 5-Cyanoacetamido-6-amino-1,3-dimethyluracil

| Reactants | Reaction Conditions | Purification | Yield |

|---|

The synthesis of 1,3-diethyl-8-mercaptoxanthine derivatives has been reported starting from this compound. tsijournals.com In this process, a stirred solution of this compound in ethanol (B145695) is treated with carbon disulfide and refluxed for four hours. tsijournals.com After cooling and the addition of cold water, a precipitate is formed, which is then filtered and washed. tsijournals.com This intermediate is then used to produce a series of 1,3-diethyl-8-mercaptoxanthine derivatives. tsijournals.com

Exploration of Fused Uracil Derivatives for DNA Binding

Fused uracil derivatives represent a significant class of compounds that have been explored for their potential to interact with DNA. The synthesis of these complex molecules often utilizes 5,6-diaminouracil and its derivatives as key building blocks.

New series of fused uracil derivatives, including pyridopyrimidines and lumazines, have been synthesized with the aim of creating compounds with anticancer properties. raco.cat For instance, 7-aryl-1,3-dimethylpteridine-2,4(1H,3H)-diones can be prepared by reacting this compound hydrochloride with respective phenacyl bromide derivatives in ethanol with triethylamine (B128534) (TEA) under reflux. raco.cat

Furthermore, indenopteridine derivatives have been successfully synthesized through the reaction of 5,6-diaminouracil with ninhydrin (B49086). scirp.orgscirp.orgresearchgate.net This reaction can be carried out in either ethanol with TEA or in water with ammonium (B1175870) hydroxide (B78521), leading to the formation of the fused system. scirp.orgscirp.org These newly synthesized fused pyrimidines have been shown to exhibit binding, chelation, and fragmentation of DNA. scirp.orgresearchgate.net The development of one-pot synthesis procedures has made the creation of these complex molecules more efficient. scirp.orgscirp.orgresearchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| This compound hydrate |

| Glucosylated 5-(arylidene)-6-aminouracils |

| β-O-Glucosylated aromatic aldehydes |

| 8-Aryl-1,3-dimethylxanthines |

| N1-mono- and N1,N3-disubstituted 5,6-diaminouracil derivatives |

| 6-Amino-5-carboxamidouracils |

| 8-Substituted xanthines |

| 5-Cyanoacetamido-6-amino-1,3-dimethyluracil |

| Cyanoacetic acid |

| 5-Amino-6-mercapto-1,3-dimethyluracil |

| 1,3-Diethyl-8-mercaptoxanthine |

| Carbon disulfide |

| Fused uracil derivatives |

| Pyridopyrimidines |

| Lumazines |

| 7-Aryl-1,3-dimethylpteridine-2,4(1H,3H)-diones |

| Phenacyl bromide |

| Indenopteridine |

| Ninhydrin |

| Triethylamine (TEA) |

| Ammonium hydroxide |

| 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (B91526) (COMU) |

| Iodine |

| Dimethoxyethane |

| Ethanol |

Applications in Medicinal Chemistry and Pharmacology

Precursors for Biologically Active Molecules

5,6-Diamino-1,3-dimethyluracil serves as a fundamental building block or reactant in the synthesis of numerous biologically active molecules. guidechem.comlookchem.comsigmaaldrich.comchemicalbook.com Its primary utility lies in its ability to undergo cyclocondensation and other reactions to form fused heterocyclic compounds. guidechem.comlookchem.comsigmaaldrich.com This reactivity is harnessed to produce diverse molecular scaffolds with therapeutic potential. Among the key classes of molecules synthesized from this precursor are adenosine (B11128) receptor ligands, theophylline (B1681296) derivatives, and inhibitors of enzymes like monoamine oxidase B and nitric oxide synthase. echemi.combiocompare.comsigmaaldrich.comscientificlabs.co.uk The process often begins by condensing N,N-dimethyl urea (B33335) with cyanoacetic acid, followed by nitrosation and reduction steps to yield the this compound core structure. nih.govsemanticscholar.org

Role in the Synthesis of Adenosine Receptor Ligands

A major application of this compound is in the creation of ligands for adenosine receptors (ARs), which are crucial targets in drug discovery for various conditions. guidechem.comlookchem.com The diaminouracil structure provides the pyrimidine (B1678525) portion of the xanthine (B1682287) core, which is central to many potent adenosine receptor antagonists. nih.gov

Researchers have synthesized series of 1H-imidazol-1-yl substituted 8-phenylxanthine (B3062520) analogs using this compound as a key reactant. researchgate.netresearchgate.net The synthesis involves reacting the diaminouracil with various substituted aldehydes. biointerfaceresearch.com These efforts aim to study the effects of the imidazole (B134444) group on the binding affinity of the resulting compounds for A1 and A2A adenosine receptors. researchgate.net By varying the substitution pattern of an (imidazolyl)alkoxy group on the 8-phenyl ring, scientists can modulate the compounds' affinity and selectivity for different adenosine receptor subtypes. researchgate.net

This compound is a commercially available starting material for the synthesis of theophylline (1,3-dimethylxanthine) derivatives. nih.govgoogle.com A standard approach involves the reaction of this compound with a substituted benzaldehyde (B42025) to form a benzylidene adduct. biointerfaceresearch.comnih.gov This intermediate then undergoes oxidative closure of the imidazole ring to yield the final 8-substituted theophylline derivative. nih.gov This method has been used to create functionalized congeners of theophylline designed to be highly potent antagonists at A1- and A2-adenosine receptors. nih.govresearchgate.net For example, 8-(p-hydroxyphenyl)theophylline, a potent AR antagonist, is synthesized via this route. nih.gov

A series of 8-phenyl-1,3-dimethylxanthine carboxylate amides have been developed as selective ligands for the A2A adenosine receptor. nih.gov The synthesis of these compounds starts with this compound, which is reacted with a substituted aldehyde to form a benzylidene derivative. nih.gov This intermediate is cyclized to produce a xanthine carboxylate ester, which is then treated with various amines to yield the final amide products. nih.gov Research has shown that the substitution pattern on the 8-phenyl ring significantly influences the binding affinities for adenosine receptor subtypes. nih.gov One study identified a compound, xanthine carboxylate amide 13b, which features a diethylaminoethylamino group at the para-position of the 8-phenylxanthine structure, as a particularly potent A2A adenosine receptor ligand with a Ki value of 0.06 μM. nih.gov

Antiproliferative Agents

Derivatives synthesized from this compound have demonstrated notable activity in curbing the proliferation of various cancer cell lines.

Against C6 Glioma Cells

The battle against brain tumors has led researchers to explore novel compounds, including metal complexes derived from this compound. Schiff base ligands, formed by the condensation of this diamine with aldehydes or ketones, have been used to create complexes with metals like copper (Cu) and cadmium (Cd), which exhibit antiproliferative properties against C6 glioma cells. nih.govresearchgate.net

New copper(II) complexes containing a Schiff base ligand derived from pyridine-2-carboxaldehyde and this compound have been synthesized and tested against C6 glioma cells. nih.gov While these compounds showed limited direct antiproliferative activity, they were found to modulate the cell cycle by altering the S-phase and inducing G2/M phase arrest. nih.gov Furthermore, these copper complexes were observed to promote apoptosis and, to a lesser degree, autophagy, processes which are modulated by the generation of reactive oxygen species (ROS). nih.gov

Similarly, cadmium(II) complexes with a Schiff base ligand from the condensation of 2,6-diacetylpyridine (B75352) and this compound have been synthesized. researchgate.net The evaluation of their biological properties against the C6 glioma cell line suggests that these cadmium complexes could be promising tools for addressing drug-resistant brain tumors. researchgate.net this compound is a key reactant in the synthesis of these cadmium uraciliminoethylpyridine complexes. researchgate.net

Table 1: Activity of this compound Derivatives Against C6 Glioma Cells

| Derivative Type | Metal Ion | Observed Effects | Reference |

| Schiff Base Complex | Copper (II) | Limited antiproliferative activity, modifies S-phase, induces G2/M arrest, promotes apoptosis and autophagy. | nih.gov |

| Schiff Base Complex | Cadmium (II) | Antiproliferative activity, potential against drug-resistant tumors. | researchgate.net |

In Human MCF7 and K562 Cancer Cell Lines (Mercapto Xanthine Derivatives)

Derivatives of 8-mercapto-xanthine, synthesized from 5,6-diaminouracil (B14702) precursors, have been evaluated for their antitumor activity against human breast cancer (MCF7) and chronic myeloid leukemia (K562) cell lines. ege.edu.trdntb.gov.ua A series of new 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides were synthesized and assessed. ege.edu.tr The desired 8-mercapto xanthine derivative is obtained by reacting the corresponding diaminouracil with carbon disulfide. dntb.gov.ua

The antiproliferative activity was evaluated using a cell viability assay. ege.edu.tr The results indicated that the substitution pattern on the phenyl ring of the acetamide (B32628) moiety influences the activity. dntb.gov.ua Computer docking experiments suggested that the antitumor activity of these new compounds may be due to their ability to bind to and block oncogenic tyrosine kinases, such as Bcr-Abl. ege.edu.trdntb.gov.ua

Table 2: Antiproliferative Activity of Mercapto Xanthine Derivatives

| Cell Line | Derivative Class | Key Findings | Potential Mechanism | Reference |

| MCF-7 (Breast Cancer) | 8-Mercapto xanthine derivatives | Exhibited antiproliferative activity. | Inhibition of oncogenic tyrosine kinases. | ege.edu.trdntb.gov.ua |

| K562 (Leukemia) | 8-Mercapto xanthine derivatives | Showed encouraging activity, with some compounds demonstrating potent effects. | Inhibition of oncogenic tyrosine kinases, particularly Bcr-Abl. | ege.edu.trdntb.gov.ua |

Potential in Cancer Therapy

The broader potential of this compound in cancer therapy is a subject of ongoing research. researchgate.net The compound itself is considered a purine (B94841) derivative that can inhibit cancer cell growth by blocking the enzyme ribonucleotide reductase. researchgate.netbiosynth.com This inhibition leads to a decrease in DNA synthesis, protein synthesis, and ultimately, cell division. researchgate.netbiosynth.com Furthermore, it has been shown to induce apoptosis in various cancer cell types. researchgate.netbiosynth.com

Derivatives continue to be a major focus. For example, a series of novel 6-amino-5-salicylidene uracils were synthesized from the condensation of this compound with substituted salicylaldehydes. These compounds were evaluated for their in vitro cytotoxic activity against several human cancer cell lines, including prostate (PC-3), lung (A549), and neuroblastoma (SHSY-5Y).

Antiviral Drug and Nucleotide Analog Production

This compound hydrate (B1144303) is a known intermediate in the synthesis of pharmaceuticals, particularly in the production of antiviral drugs and nucleotide analogs. researchgate.net Research has demonstrated the synthesis of new uracil (B121893), xanthine, and pteridine (B1203161) derivatives starting from this compound. mdpi.com Some of the resulting 6-amino-1,3-dimethyl-5-(substituted methylidene)aminouracils and their cyclized pteridine derivatives were tested for antiviral activity. mdpi.com Notably, two of these compounds demonstrated a reduction in the cytopathogenicity of the Peste des petits ruminants virus (PPRV) on Vero cell culture by 50-60%. mdpi.com

Enzyme Inhibition Studies (Glucosylated 8-Aryl Xanthines)

8-Aryl xanthines are recognized as selective enzyme inhibitors, but their application has been limited by low water solubility. researchgate.netresearchgate.netresearchgate.net To address this, a strategy involving the glucosylation of 8-aryl xanthine precursors derived from this compound has been developed. researchgate.netresearchgate.netresearchgate.net

In this approach, β-O-glucosylated aromatic aldehydes are first synthesized and then reacted with this compound. researchgate.netresearchgate.netresearchgate.net This yields glucosylated 5-(arylidene)-6-aminouracils, which are precursors to the final 8-aryl xanthine products. researchgate.netresearchgate.net Studies have confirmed that this glucosylation significantly improves the water solubility of the final compounds. researchgate.netresearchgate.net More importantly, the bioactivity of these compounds was tested by measuring their inhibitory effect on certain common enzymes, with the glucosylated 8-aryl xanthine demonstrating markedly better efficiency than its non-glycosylated counterpart. researchgate.netresearchgate.net Molecular docking studies have also been employed to understand the interactions between these ligands and target proteins. researchgate.netresearchgate.net

Metal Complexes for Biological Applications

The amino groups of this compound and its derivatives are effective at chelating with metal ions, leading to the formation of metal complexes with diverse biological activities. A variety of mononuclear complexes have been synthesized using a Schiff base ligand derived from the condensation of 2,6-diformyl-4-methylphenol and this compound with metals such as Cobalt(II), Nickel(II), Copper(II), Zinc(II), Molybdenum(VI), and Palladium(II). nih.gov These complexes have shown antiproliferative behavior against several human tumor cell lines, including neuroblastoma, breast cancer, and glioma cells. nih.gov

Ruthenium(II) complexes with ligands derived from this compound have also been synthesized and investigated. bohrium.com In vitro anticancer studies revealed that some of these ruthenium complexes were toxic to HCC70 breast carcinoma cells, with one compound showing a promising IC50 value of 3.4 µM. bohrium.com The synthesis of new nickel(II) and copper(II) complexes with 5,6-diamino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione monohydrate has also been reported. bohrium.com

Cadmium Uraciliminoethylpyridine Complexes

This compound serves as a key reactant in the synthesis of cadmium uraciliminoethylpyridine complexes. sigmaaldrich.comchemicalbook.comlookchem.comechemi.com Research has focused on the potential of these complexes as antiproliferative agents, particularly against glioma cells.

One study reported the synthesis of new 2,6-bis-[uracil-imino]ethylpyridine complexes containing a CdN6 core. ujaen.es These cadmium complexes were specifically investigated for their antiproliferative activity against C6 glioma cells, a cell line commonly used in brain cancer research. sigmaaldrich.comujaen.essigmaaldrich.com The synthesis involves creating a Schiff base ligand from this compound, which is then complexed with cadmium. The resulting complexes have demonstrated notable biological activity, highlighting their potential in the development of novel anticancer therapies. ujaen.es

Table 1: Research Findings on Cadmium Uraciliminoethylpyridine Complexes

| Complex Type | Application/Activity | Target Cell Line | Reference |

|---|---|---|---|

| 2,6-bis-[uracil-imino]ethylpyridine Cadmium Complexes | Antiproliferative | C6 glioma cells | ujaen.es |

Ni(II), Zn(II), and Cd(II) Complexes with Schiff Bases

Schiff bases derived from the condensation of this compound with various aldehydes have been used to create a range of metal complexes. A significant body of research has explored complexes of Nickel(II), Zinc(II), and Cadmium(II) for their potential anticancer properties. nih.gov

A series of Ni(II), Zn(II), and Cd(II) complexes were synthesized using the Schiff base ligand derived from a 1:1 condensation of pyridine-2-carboxaldehyde and this compound. nih.gov These complexes were characterized by various analytical methods, and nine were structurally confirmed by X-ray diffraction. The molecular structures were found to be diverse, including monomeric, dimeric, and polymeric forms. nih.gov The anticancer activity of these compounds was investigated by studying their effects on renin-angiotensin system (RAS)-regulating aminopeptidases in both estrogen-dependent (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. nih.govorientjchem.org The findings suggest that the complexes' impact on cell proliferation may be linked to the regulatory functions of their peptide substrates within the autocrine/paracrine systems. nih.gov

Another study involved a series of mononuclear complexes with metals including Ni(II) and Zn(II), using a ligand from the condensation of 2,6-diformyl-4-methylphenol and this compound. researchgate.net These complexes were tested for antiproliferative behavior against five human tumor cell lines, where they exhibited a modulator effect on cell growth, suggesting estrogen-like characteristics depending on the concentration. researchgate.net

Table 2: Details of Ni(II), Zn(II), and Cd(II) Schiff Base Complexes

| Metal Ion | Schiff Base Precursor | Target Cell Lines | Key Findings | Reference |

|---|---|---|---|---|

| Ni(II), Zn(II), Cd(II) | pyridine-2-carboxaldehyde | MCF-7, MDA-MB-231 (Breast Cancer) | Effects on RAS-regulating aminopeptidases, potential link to autocrine/paracrine regulation. | nih.gov |

Cu(II) Complexes and Redox Status

Copper is a redox-active metal crucial for various cellular functions, and its complexes are of great interest in cancer therapy due to their ability to generate reactive oxygen species (ROS). nih.gov Cu(II) complexes with Schiff bases derived from this compound have been specifically studied for their ability to modulate the redox status within cancer cells. nih.gov

A set of new copper(II) complexes containing the Schiff base ligand from pyridine-2-carboxaldehyde and this compound were synthesized and characterized. nih.gov Their efficacy as antitumor agents against C6 glioma cells was explored in detail. While the complexes showed limited direct antiproliferative activity, they were found to significantly impact the cell cycle by modifying the S-phase and inducing G2/M phase arrest. nih.gov

Furthermore, these Cu(II) complexes were shown to promote apoptosis and, to a lesser degree, autophagy. nih.gov These processes were modulated by the generation of intracellular ROS. The study found that the complexes affect the enzymatic antioxidant defense systems, primarily superoxide (B77818) dismutase (SOD) and catalase (CAT), but not glutathione (B108866) peroxidase (GPx). nih.gov This targeted disruption of the cellular redox balance is a key mechanism behind their anticancer effects.

Table 3: Research Findings on Cu(II) Complexes and Redox Modulation

| Complex | Target Cell Line | Effect on Cell Cycle | Effect on Cell Death | Mechanism of Action | Reference |

|---|

Applications in Materials Science

Thermal Stabilization of Poly(vinyl chloride) (PVC)

The thermal degradation of poly(vinyl chloride) (PVC) during processing is a significant challenge, as the polymer is susceptible to decomposition at elevated temperatures, releasing hydrogen chloride (HCl) in an autocatalytic process. To counteract this, thermal stabilizers are essential additives. Uracil (B121893) derivatives have been identified as potential nontoxic and effective thermal stabilizers for PVC. researchgate.net

Research has specifically focused on 5,6-Diamino-1,3-dimethyluracil (DDU) as a thermal stabilizer for PVC. researchgate.netresearchgate.net Its effectiveness has been evaluated through various analytical methods, including thermogravimetric analysis (TGA) to determine weight loss against temperature, thermal aging tests to observe discoloration over time, and the Congo red test to measure the time until HCl is released. researchgate.netresearchgate.net

The stabilizing action of DDU is attributed to its chemical structure. The amino groups at the 5 and 6 positions on the uracil ring are believed to play a crucial role. researchgate.net This mechanism is thought to involve the scavenging of free HCl molecules released during the initial stages of PVC degradation, thereby inhibiting the autocatalytic dehydrochlorination process that leads to severe polymer breakdown and discoloration. researchgate.netscientific.net Furthermore, it is proposed that these uracil derivatives can react with and substitute the unstable chlorine atoms present at tertiary or allylic sites within the PVC polymer chain, further enhancing the material's intrinsic stability. scientific.net Studies have reported that DDU imparts excellent thermal stability and improves the processing properties of PVC. researchgate.net

The inclusion of this compound has been shown to significantly improve the thermal properties of PVC formulations. The data below illustrates the comparative performance of PVC with and without the addition of DDU.

Table 1: Effect of this compound (DDU) on the Thermal Stability of PVC

| Property | Unstabilized PVC | PVC with DDU |

|---|---|---|

| Onset Decomposition Temperature (°C) | Baseline | Significantly Increased |

| Thermal Stability Time (minutes) | Low | Significantly Extended researchgate.netresearchgate.net |

| Color Stability | Poor (Rapid Discoloration) | Improved (Delayed Discoloration) researchgate.net |

Theoretical and Computational Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand may bind to a protein's active site.

While direct molecular docking studies on 5,6-Diamino-1,3-dimethyluracil are not extensively detailed in the literature, research has been conducted on its direct derivatives. A series of novel uracil-appended benzylic amines, synthesized through the condensation of this compound with substituted salicylaldehydes followed by reduction, were evaluated for their inhibitory potential against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. These enzymes are linked to global health disorders such as Alzheimer's disease, epilepsy, and glaucoma.

Molecular docking simulations were performed to elucidate the binding interactions of these derivative compounds with AChE, hCA I, and hCA II. The studies revealed that the compounds exhibited significant inhibition profiles. For instance, 6-amino-5-((4-bromo-2-hydroxybenzyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione was identified as the most effective inhibitor against the cytosolic hCA I isozyme. The docking simulations helped to explain the binding modes and key interactions, such as hydrogen bonding and π-π stacking, between the ligands and the amino acid residues within the active sites of the enzymes.

The inhibitory activities (Ki values) of these derivatives against the target enzymes are summarized in the table below.

| Compound | Target Enzyme | Ki (nM) |

| 6-amino-5-((2-hydroxy-4-nitrobenzyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | hCA II | 16.33±4.91 |

| 6-amino-5-((5-chloro-2-hydroxybenzyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | AChE | 2.28±0.41 |

| 6-amino-5-((4-bromo-2-hydroxybenzyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | hCA I | 36.10±5.22 |

| Tacrine (Reference) | AChE | 2.59±0.92 |

| Acetazolamide (Reference) | hCA I | 31.38±8.56 |

| Acetazolamide (Reference) | hCA II | 18.72±1.67 |

This table is interactive. Click on the headers to sort the data.

DFT Investigations on Metal Complexes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. In coordination chemistry, DFT is invaluable for determining the geometries, bond energies, and electronic properties of metal complexes.

A series of mononuclear metal complexes involving Co(II), Ni(II), Cu(II), Zn(II), Hg(II), Mo(VI), and Pd(II) have been synthesized with a Schiff base ligand derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol and this compound. nih.govresearchgate.net These complexes were characterized extensively using various spectroscopic and analytical techniques to determine their coordination modes. nih.govresearchgate.net For example, in most complexes, the deprotonated ligand exhibits a symmetric tridentate coordination through two azomethine nitrogen atoms and the phenolic oxygen atom. nih.govresearchgate.net However, in the Mo(VI) complex, the coordination is asymmetric, involving the phenolic oxygen, one azomethine nitrogen, and a nitrogen atom from a deprotonated amino group of a uracil (B121893) unit. nih.govresearchgate.net

Despite the synthesis and experimental characterization of these metal complexes derived from this compound, detailed theoretical studies employing DFT to analyze their electronic structure, stability, and bonding were not identified in the searched literature. Such computational investigations would be beneficial for a deeper understanding of their properties and reactivity.

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of 5,6-Diamino-1,3-dimethyluracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the characterization of this compound and its derivatives. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure and to distinguish between potential isomers. mdpi.com

In the ¹H NMR spectrum of this compound, the protons of the two methyl groups at the N1 and N3 positions typically appear as sharp singlets. clockss.org The protons of the amino groups at the C5 and C6 positions also produce distinct signals. mdpi.com For instance, in a study of a derivative, the NH₂ protons appeared as a broad singlet. clockss.org

¹³C NMR spectroscopy provides complementary information on the carbon framework of the molecule. mdpi.com The spectrum will show distinct signals for the carbonyl carbons (C2 and C4), the carbons bearing the amino groups (C5 and C6), and the methyl carbons. mdpi.com

A notable application of NMR is in the study of reaction regioselectivity. For example, when this compound undergoes acylation, NMR is crucial in determining whether the reaction occurred at the 5-amino or 6-amino group, as the chemical shifts of the neighboring protons and carbons will be affected differently. mdpi.com In some cases, duplication of signals in NMR spectra has been observed, which can be attributed to the presence of rotamers (cis/trans conformers) around the amide bond formed in acylated derivatives. mdpi.com

Table 1: Representative ¹H NMR Data for a Derivative of this compound clockss.org

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.16 | s | 3H | CH₃ |

| 3.20 | s | 3H | CH₃ |

| 3.49 | d | 1H | CHₐ |

| 3.51 | d | 1H | CHₑ |

| 4.51 | dd | 1H | CHₓ |

| 7.08 | br s | 1H | NH |

| 7.46–7.68 | m | 3H | Aromatic H |

| 7.94 | d | 2H | Aromatic H |

| 8.90 | br s | 1H | NHCO |

Note: This data is for 1,3-Dimethyl-6-(2-oxo-2-phenylethyl)-5,8-dihydro-1H,3H,6H-pteridine-2,4,7-trione, a derivative of this compound. The specific chemical shifts for the parent compound may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. aub.edu.lb

Key vibrational bands for this compound and its derivatives include:

N-H stretching: The amino groups (NH₂) at the C5 and C6 positions give rise to stretching vibrations, typically observed in the region of 3200-3400 cm⁻¹. clockss.orgaub.edu.lb

C=O stretching: The two carbonyl groups (C=O) of the uracil (B121893) ring exhibit strong absorption bands in the range of 1600-1750 cm⁻¹. clockss.orgscirp.org

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine (B1678525) ring are found in the 1500-1600 cm⁻¹ region. scirp.org

C-H stretching: The methyl groups attached to the nitrogen atoms show aliphatic C-H stretching vibrations around 2800-3000 cm⁻¹. scirp.org

The precise positions of these bands can provide insights into the molecular environment and intermolecular interactions, such as hydrogen bonding.

Table 2: Characteristic IR Absorption Bands for Derivatives of this compound clockss.orgscirp.org

| Wavenumber (cm⁻¹) | Functional Group |

| 3196, 3383 | N-H stretching |

| 1629, 1649, 1675 | C=O stretching |

| 1567 | C=N stretching |

| 1508 | C=C stretching |

| 2934, 2870 | C-H aliphatic stretching |

| 3066 | C-H aromatic stretching |

Note: The data is compiled from different derivatives and the exact wavenumbers for the parent compound may differ.

Mass Spectrometry (MS) (e.g., ESI-QTOF, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It is also employed to identify and characterize its derivatives and reaction products.

Electron ionization (EI) mass spectrometry of this compound shows a molecular ion peak corresponding to its molecular weight. nist.gov High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) and a time-of-flight (TOF) analyzer (ESI-QTOF), provides highly accurate mass measurements. This allows for the precise determination of the elemental formula of the parent compound and its derivatives. mdpi.com For instance, ESI-MS can confirm the molecular ion, such as the [M+H]⁺ adduct at m/z 171.1 for the protonated parent compound.

In the synthesis of derivatives, such as 6-amino-5-formamido-1,3-dimethyluracil, LC-ESI-QTOF has been used to analyze the product, showing a precursor ion [M+H]⁺ at m/z 199.0825. nih.gov This high-resolution data is crucial for confirming the successful synthesis and purity of the target molecule.

UV Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within this compound and its derivatives. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system within the molecule.

For derivatives of this compound, such as Schiff bases formed by its condensation with aldehydes, UV-Vis spectroscopy is used to characterize the resulting compounds and to study their interactions with metal ions. aub.edu.lbbau.edu.lb The formation of these derivatives often leads to a shift in the λmax, providing evidence of the reaction.

Chromatographic Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, purification, and analysis of this compound and its reaction mixtures. Reverse-phase HPLC, typically using a C18 column, is commonly employed for this purpose. sielc.com

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with an additive such as trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape and resolution. sielc.com By monitoring the elution profile with a UV detector, the purity of a sample can be assessed, and individual components in a mixture can be quantified.

HPLC is particularly valuable in monitoring the progress of reactions involving this compound. For example, it can be used to distinguish between the starting material, intermediates, and final products in the synthesis of more complex molecules like theophylline (B1681296) derivatives. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is a technique used to evaluate the thermal stability of this compound. This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides information about the decomposition temperature and the thermal degradation profile of the compound.

Studies have shown that this compound can act as a thermal stabilizer for polymers like poly(vinyl chloride) (PVC). researchgate.netresearchgate.net TGA is used to demonstrate this stabilizing effect by comparing the degradation temperature of pure PVC with that of PVC blended with the uracil derivative. researchgate.net An increase in the decomposition temperature indicates improved thermal stability. The analysis of Schiff base derivatives of this compound has also been carried out using thermogravimetry. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this method confirms the percentage of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in the molecule, which should align with its chemical formula (C₆H₁₀N₄O₂).

Research studies involving the synthesis of new compounds derived from this compound consistently report elemental analysis data to verify the successful synthesis and purity of the target molecules. For instance, in the synthesis of Schiff base ligands from the condensation of this compound with various aldehydes, elemental analysis is a key characterization step. nih.govnih.gov Similarly, the synthesis of novel 6-amino-5-salicylidene uracils derived from this compound utilized elemental analysis to confirm the structure of the resulting compounds. researchgate.net

**Table 1: Theoretical Elemental Composition of this compound (C₆H₁₀N₄O₂) **

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 42.35 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.94 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 32.94 |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.81 |

| Total | 170.17 | 100.00 |

Note: The values in this table are calculated based on the molecular formula C₆H₁₀N₄O₂ and standard atomic weights. Experimental values from elemental analysis are typically reported to be within ±0.4% of the theoretical values.

X-ray Diffraction (XRD) Structural Studies

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. Single-crystal X-ray diffraction has been employed to elucidate the precise molecular geometry of this compound derivatives and their metal complexes.

Studies on metal complexes involving Schiff bases derived from this compound have utilized single-crystal X-ray diffraction to determine their crystal structures. nih.govscielo.org.za For example, the crystal structures of copper(II) complexes with a Schiff base derived from pyridine-2-carboxaldehyde and this compound were characterized using this method. nih.gov These studies provide detailed information on bond lengths, bond angles, and the coordination geometry around the metal center.

While the crystal structure of the parent this compound itself is not extensively detailed in the provided search results, the structures of its derivatives are. For instance, the crystal structure of 6-amino-1,3-dimethyluracil (B104193), a closely related compound, reveals a planar molecule involved in an extensive two-dimensional hydrogen-bonding network. researchgate.net

Crystallographic data for various metal complexes derived from this compound are available in the Crystallography Open Database. ugr.esugr.es This data includes unit cell parameters, space group, and atomic coordinates, which are essential for a complete structural description.

Table 2: Representative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Compound | Cd(II) complex with a Schiff base derived from pyridine-2-carboxaldehyde and this compound |

| Chemical Formula | C₁₂H₁₃CdI₂N₅O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 14.3802 |

| b (Å) | 8.044 |

| c (Å) | 15.8104 |

| β (°) | 106.955 |

| Volume (ų) | 1749.36 |

| Temperature (K) | 120 |

| Source: Crystallography Open Database | ugr.es |

Future Research Directions and Perspectives

Elucidation of Novel Biological Activities

While 5,6-Diamino-1,3-dimethyluracil is a known precursor in the synthesis of biologically active molecules like theophylline (B1681296) derivatives and adenosine (B11128) receptor antagonists, direct exploration of its own biological activities is an expanding area of research. chemicalbook.comsigmaaldrich.comlookchem.com Future investigations are anticipated to uncover new therapeutic potentials.

Derivatives of DDU have already shown a range of biological effects, including:

Anticancer and Antiproliferative Activity: DDU is a reactant in the synthesis of cadmium uraciliminoethylpyridine complexes that show antiproliferative effects against C6 glioma cells. chemicalbook.comsigmaaldrich.com Metal complexes derived from Schiff bases of DDU have also been investigated for their antiproliferative behavior against various human tumor cell lines. researchgate.netnih.gov